molecular formula C10H11N3 B179783 4-(Pyrrolidin-1-yl)picolinonitrile CAS No. 127680-86-8

4-(Pyrrolidin-1-yl)picolinonitrile

Cat. No.: B179783
CAS No.: 127680-86-8
M. Wt: 173.21 g/mol
InChI Key: WHINRMKPWMUVEJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)picolinonitrile is a valuable chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its primary research value lies in the field of infectious disease, particularly as a precursor for compounds with potent tuberculostatic activity against Mycobacterium tuberculosis, including resistant strains . Incorporating the pyrrolidine ring, a versatile and saturated nitrogen heterocycle, enhances the three-dimensional coverage and stereochemical complexity of the resulting molecules, which can improve binding affinity and optimize pharmacokinetic profiles . Researchers utilize this compound to create advanced lead structures, such as pyridine thiosemicarbazone derivatives, which have demonstrated excellent antimycobacterial activity (MIC values as low as 0.4-2 µg/mL) that surpass some reference drugs . These derivatives also show promising selectivity and low cytotoxicity in cell-based assays, making them excellent candidates for further development as antituberculosis agents with extended effects . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHINRMKPWMUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562488
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-86-8
Record name 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Mechanistic Elucidation of Reactions Involving 4 Pyrrolidin 1 Yl Picolinonitrile

Investigation of Reaction Intermediates and Transition States

There is no specific information available in the searched literature detailing the experimental or computational investigation of reaction intermediates and transition states in reactions involving 4-(Pyrrolidin-1-yl)picolinonitrile.

Intramolecular Cyclization and Rearrangement Pathways

Specific examples or detailed mechanistic studies of intramolecular cyclization or rearrangement pathways originating from this compound could not be found in the reviewed literature.

Catalytic Reaction Mechanisms in the Presence of this compound

While the structural motif of 4-(pyrrolidin-1-yl)pyridine is known in catalysis, no specific literature was found that elucidates the catalytic reaction mechanisms where this compound itself acts as a catalyst or ligand with a detailed mechanistic breakdown.

Advanced Spectroscopic and Structural Characterization of 4 Pyrrolidin 1 Yl Picolinonitrile Systems

Elucidation of Electronic Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for unraveling the intricate details of a molecule's electronic structure, conformation, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and conformational details of molecules in solution. For 4-(Pyrrolidin-1-yl)picolinonitrile, ¹H and ¹³C NMR spectra provide critical insights into its structure.

In a study, the ¹H NMR spectrum of a related compound, 6-(Pyrrolidin-1-yl)picolinonitrile, in DMSO-d₆ showed multiplets for the pyrrolidine (B122466) ring protons at approximately 1.92–1.95 ppm (4H, 2CH₂) and 3.84–4.58 ppm (4H, 2CH₂). The pyridine (B92270) ring protons appeared as a doublet at 6.75 ppm (J = 9 Hz), another doublet at 7.08 ppm (J = 7 Hz), and a doublet of doublets at 7.62 ppm (J₁ = 8 Hz, J₂ = 8 Hz). nih.gov The ¹³C NMR spectrum in the same solvent exhibited signals for the pyrrolidine carbons at δ 25.34 (2C) and 46.85 (2C), while the pyridine and nitrile carbons resonated at δ 112.05, 116.69, 118.73, 130.93, 138.17, and 157.15 ppm. nih.gov These chemical shifts and coupling constants are instrumental in confirming the molecular framework and the electronic environment of each atom.

The complexity of NMR spectra can increase in symmetrical molecules, leading to higher-order patterns that require more advanced analysis. organicchemistrydata.org For instance, in symmetrically substituted pyrrolidine rings, complex spin systems can emerge, providing detailed information about the ring's conformation. organicchemistrydata.org The use of various deuterated solvents can also reveal solvent effects on the molecular geometry and electronic distribution. researchgate.net

Table 1: NMR Spectroscopic Data for 6-(Pyrrolidin-1-yl)picolinonitrile nih.gov

NucleusChemical Shift (ppm)Multiplicity / Coupling Constant (J)Assignment
¹H1.92–1.95m2CH₂ (pyrrolidine)
¹H3.84–4.58m2CH₂ (pyrrolidine)
¹H6.75d, J = 9 HzPyridine-H
¹H7.08d, J = 7 HzPyridine-H
¹H7.62dd, J₁ = 8 Hz, J₂ = 8 HzPyridine-H
¹³C25.342C (pyrrolidine)
¹³C46.852C (pyrrolidine)
¹³C112.05, 116.69, 118.73, 130.93, 138.17, 157.15Pyridine and Nitrile Carbons

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint of the functional groups present. nih.govtriprinceton.org These two methods are complementary, as their selection rules differ; some vibrations may be active in IR but not in Raman, and vice versa. nih.gov

For a related compound, 6-(Pyrrolidin-1-yl)picolinonitrile, the IR spectrum (KBr) showed characteristic absorption bands. nih.gov These include aromatic C-H stretching vibrations (υ CAr-H) at 3097 and 3075 cm⁻¹, aliphatic C-H stretching (υ C-H) at 2959 and 2865 cm⁻¹, and a sharp, strong band for the nitrile group (υ C≡N) at 2230 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the pyridine ring were observed at 1616, 1595, 1499, and 1458 cm⁻¹. nih.gov C-H bending (δ C-H) and out-of-plane bending (γ C-H) vibrations were also identified. nih.gov

Raman spectroscopy provides complementary information. For instance, in pyridine and its derivatives, strong bands around 1000 cm⁻¹ and 1030 cm⁻¹ are typically observed, corresponding to ring breathing modes. researchgate.net The analysis of both IR and Raman spectra allows for a comprehensive assignment of the vibrational modes, confirming the presence of the key functional groups in this compound.

Table 2: Infrared Spectroscopic Data for 6-(Pyrrolidin-1-yl)picolinonitrile nih.gov

Wavenumber (cm⁻¹)Assignment
3097, 3075Aromatic C-H Stretch (υ CAr-H)
2959, 2865Aliphatic C-H Stretch (υ C-H)
2230Nitrile Stretch (υ C≡N)
1616, 1595C=N Stretch (υ C=N)
1499, 1458C=C Stretch (υ C=C)
1247, 1225, 1207, 1185C-H Bend (δ C-H)
793C-H Out-of-plane Bend (γ C-H)

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Excited States

The UV-Vis spectrum of a molecule like this compound is expected to show absorptions in the UV region due to π→π* and n→π* transitions within the aromatic pyridine ring and the nitrile group. The interaction between the pyrrolidine ring and the picolinonitrile system can influence the energy of these transitions. For instance, the UV-Vis spectra of related pyridine derivatives often exhibit characteristic absorption bands that can be sensitive to the substitution pattern and solvent environment. nih.gov

Photoluminescence studies would reveal the emissive properties of the molecule. Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence or phosphorescence, providing information about the nature of its lowest excited state and the efficiency of radiative decay processes. The emission spectra, including the wavelength of maximum emission and quantum yield, are key parameters determined in such studies. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture. wikipedia.org

While a specific crystal structure for this compound was not found in the search results, studies on similar molecules, such as those containing pyrrolidine and pyridine moieties, have been reported. mdpi.commdpi.com For example, the crystal structure of 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride was determined, revealing the conformation of the pyrrolidine ring and its spatial relationship to the rest of the molecule. mdpi.com In another study, the crystal structures of gem-aminals based on morpholine, pyrrolidine, and piperidine (B6355638) moieties were analyzed, highlighting the packing arrangements and intermolecular forces. mdpi.com

A crystallographic analysis of this compound would be expected to reveal the planarity of the picolinonitrile system and the conformation of the pyrrolidine ring, which is often found in a twisted or envelope conformation. organicchemistrydata.orgresearchgate.net Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com

The molecular formula of this compound is C₁₀H₁₁N₃, with a calculated molecular weight of approximately 173.22 g/mol . An HRMS analysis would be expected to confirm this mass with high precision.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure. Common fragmentation pathways for related structures often involve the loss of small, stable molecules or radicals. For pyrrolidine-containing compounds, fragmentation of the pyrrolidine ring is a common feature. nist.gov The analysis of the mass-to-charge ratios (m/z) of the fragment ions can help to piece together the molecular structure. nih.gov

Theoretical and Computational Chemistry Approaches to 4 Pyrrolidin 1 Yl Picolinonitrile Systems

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure, stability, and reactivity of molecules. For a molecule like 4-(Pyrrolidin-1-yl)picolinonitrile, these methods can provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of the size of this compound. arabjchem.orgnih.gov The primary application of DFT in this context would be geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researchgate.net This process is crucial as the geometry dictates many of the molecule's properties.

The optimization process would start with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to minimize the forces on each atom until a stable conformation is reached. researchgate.net By performing these calculations, one could determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the pyridine (B92270) ring, the puckering of the pyrrolidine (B122466) ring, and the rotational barrier around the C-N bond connecting the two rings.

Furthermore, DFT calculations can be used to map out the potential energy surface, identifying not only the ground state geometry but also various local minima (conformers) and the transition states that connect them. This would provide a detailed energy landscape, revealing the relative stabilities of different conformations and the energy barriers for interconversion.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. arabjchem.org

For this compound, ab initio calculations would be employed to obtain precise values for electronic properties like ionization potential, electron affinity, and the distribution of electron density. These methods would also be crucial for calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking and validating the results from less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational flexibility and dynamic properties of this compound in different environments (e.g., in a vacuum or in a solvent). researchgate.netnih.gov

An MD simulation of this compound would reveal how the pyrrolidine ring puckers and how the orientation of the pyrrolidine group relative to the picolinonitrile moiety changes over time. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. The simulations can also provide information about the average conformation and the fluctuations around it, which are crucial for understanding the molecule's entropy and free energy. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, DFT and ab initio methods could be used to calculate its theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.org

The calculated vibrational frequencies would correspond to the different modes of vibration within the molecule, and their comparison with experimental IR and Raman spectra would help in assigning the observed spectral peaks to specific molecular motions. Similarly, the calculation of NMR chemical shifts (for ¹H and ¹³C) and coupling constants would aid in the interpretation of experimental NMR data, confirming the molecular structure and providing details about the electronic environment of the different nuclei. rsc.org Discrepancies between calculated and experimental spectra can also point to specific intermolecular interactions or solvent effects that may not have been included in the initial computational model.

Computational Studies on Reaction Mechanisms and Catalytic Pathways

Theoretical chemistry provides powerful tools to explore the mechanisms of chemical reactions. For this compound, computational studies could be designed to investigate its reactivity in various chemical transformations. This would involve identifying the reactants, products, and any intermediates and transition states along the reaction pathway.

Coordination Chemistry and Supramolecular Assembly of 4 Pyrrolidin 1 Yl Picolinonitrile

Ligand Design and Coordination Modes

The design of 4-(pyrrolidin-1-yl)picolinonitrile as a ligand is predicated on the synergistic interplay between its constituent functional groups. The pyridine (B92270) nitrogen atom provides a primary coordination site for metal ions. The pyrrolidinyl group, a saturated N-heterocycle, acts as a potent σ-donor and weak π-donor, significantly increasing the electron density on the pyridine ring. This enhanced electron-donating ability of the pyridine nitrogen is expected to lead to the formation of stable metal complexes.

The nitrile group (-C≡N) introduces further versatility to the ligand's coordination behavior. While the pyridyl nitrogen is the most probable primary coordination site, the nitrile nitrogen can also participate in coordination, potentially acting as a bridging ligand between two metal centers. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers. The coordination modes of related 4-substituted pyridine ligands, such as 4-cyanopyridine (B195900), have been extensively studied and provide a model for the potential behavior of this compound. In many documented cases, 4-cyanopyridine coordinates to metal centers through its pyridyl nitrogen, leaving the nitrile group available for further interactions. researchtrend.net

Based on analogous systems, several coordination modes can be postulated for this compound:

Monodentate Coordination: The ligand binds to a single metal center through the pyridine nitrogen atom.

Bidentate Bridging Coordination: The ligand bridges two metal centers, with the pyridine nitrogen coordinating to one metal and the nitrile nitrogen coordinating to another.

Chelating Coordination (less likely): While less common for picolinonitrile ligands, the possibility of chelation involving the pyridine nitrogen and the nitrile nitrogen to the same metal center in specific geometric arrangements cannot be entirely ruled out, though it would result in a strained four-membered ring.

The specific coordination mode adopted will likely be influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used in the synthesis. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the preparation of transition metal-pyridine complexes. A general approach would involve the reaction of a metal salt (e.g., chloride, nitrate, perchlorate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the reactants would be controlled to favor the formation of either mononuclear or polynuclear species. For instance, the synthesis of a dimeric copper(II) complex with 4-cyanopyridine has been achieved by reacting copper(II) caprylate with the ligand. researchtrend.net Similar one-step synthetic routes could be envisioned for this compound. researchtrend.net

Characterization of the resulting metal complexes would employ a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center. A shift in the stretching frequency of the C=N and C=C bonds of the pyridine ring upon coordination would be indicative of complex formation. journalononcology.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. Changes in the chemical shifts of the proton and carbon signals of the ligand upon coordination would provide information about the binding mode.

Elemental Analysis: To determine the empirical formula of the synthesized complexes and confirm their purity. dergipark.org.tr

Electronic and Photophysical Properties of this compound Metal Complexes

The electronic properties of metal complexes derived from this compound are expected to be significantly influenced by the strong electron-donating nature of the pyrrolidinyl substituent. This "push-pull" electronic structure, with an electron-donating group at the 4-position and an electron-withdrawing nitrile group at the 2-position, is known to give rise to interesting photophysical phenomena in organic molecules and their metal complexes. The introduction of electron-donating groups on pyridine ligands can influence the energy levels of the molecular orbitals, affecting the electronic absorption and emission properties of the resulting metal complexes. rsc.orgwvu.edu

The functionalization of terpyridine ligands with electron-rich amine groups has been shown to create systems with photoinduced charge transfer processes from the donor group to the terpyridine acceptor. mdpi.com By analogy, metal complexes of this compound could exhibit intense metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) transitions. These transitions are often associated with strong luminescence, making such complexes potential candidates for applications in areas like light-emitting devices and sensors. wvu.edu

The photophysical properties that would be of interest to investigate include:

UV-Visible Absorption Spectroscopy: To characterize the electronic transitions within the complexes. The spectra would likely show bands corresponding to π-π* transitions within the ligand and MLCT or ILCT transitions.

Luminescence Spectroscopy: To investigate the emission properties of the complexes, including their emission wavelength, quantum yield, and lifetime. The strong electron-donating character of the pyrrolidinyl group could lead to red-shifted emission compared to complexes with less electron-rich ligands. rsc.org

It is important to note that the nature of the metal ion will also play a crucial role in determining the photophysical properties of the complexes. For example, ruthenium(II) and iridium(III) complexes are well-known for their rich photochemistry and strong luminescence. rsc.org

Investigation of Supramolecular Interactions and Self-Assembly

The structure of this compound and its potential metal complexes offers several avenues for the formation of supramolecular assemblies through non-covalent interactions. These interactions play a critical role in the solid-state packing of molecules and the formation of higher-order structures. rsc.org

Key supramolecular interactions that could be anticipated include:

Hydrogen Bonding: While the ligand itself does not possess strong hydrogen bond donors, coordinated solvent molecules (e.g., water, alcohols) or counter-anions could participate in hydrogen bonding with the nitrile nitrogen or other parts of the complex, leading to the formation of extended networks. dergipark.org.tr

π-π Stacking: The aromatic pyridine rings of the ligands in adjacent complex units can engage in π-π stacking interactions, which are a significant driving force for the self-assembly of pyridine-based structures. researchgate.net

The interplay of these non-covalent forces can lead to the formation of diverse supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The design of such structures is a key focus of crystal engineering, with applications in areas like materials science and catalysis. The use of pyridine-amide based ligands, for example, has been shown to generate a wide variety of discrete molecular assemblies with architecture-dependent applications. rsc.org

Emerging Research Avenues and Applications of 4 Pyrrolidin 1 Yl Picolinonitrile in Advanced Materials

Development of Functional Materials and Devices

There is currently no specific research data available on the development of functional materials and devices incorporating 4-(Pyrrolidin-1-yl)picolinonitrile. The potential for a molecule like this to be used in functional materials would stem from the electronic properties of the picolinonitrile framework and the structural influence of the pyrrolidine (B122466) group. However, without experimental studies, any discussion of its role in creating materials with specific electrical, magnetic, or thermal properties would be purely speculative.

Integration into Non-Biological Catalytic Systems

Investigations into the integration of this compound into non-biological catalytic systems have not been reported in the available scientific literature. The nitrogen atoms within the pyridine (B92270) and pyrrolidine rings, as well as the nitrile group, could theoretically act as coordination sites for metal centers, forming organometallic complexes. Such complexes are often explored for their catalytic activity. However, no studies have been published that synthesize, characterize, or test the catalytic efficacy of such systems based on this specific ligand.

Photonic and Optoelectronic Applications

Detailed research findings on the photonic and optoelectronic applications of this compound are absent from the current body of scientific work. Compounds with extended π-systems and donor-acceptor characteristics, which could be attributed to the pyrrolidine (donor) and nitrile-substituted pyridine (acceptor) moieties, are often investigated for applications such as organic light-emitting diodes (OLEDs), nonlinear optics, or as components in dye-sensitized solar cells. Nevertheless, the photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, for this compound have not been documented, precluding any substantive discussion of its potential in photonics and optoelectronics.

Sensing and Recognition Systems

There is no available research detailing the use of this compound in the development of sensing and recognition systems. The basic nitrogen sites and the potential for hydrogen bonding could theoretically allow this molecule to act as a chemosensor for specific analytes, such as metal ions or small organic molecules. A sensing event could potentially be transduced through changes in fluorescence or color. However, no studies have been undertaken to explore these potential interactions or to develop sensor platforms based on this compound.

Due to the absence of specific research data for this compound in the requested fields, no data tables with detailed research findings can be generated at this time.

Q & A

Basic: What are the recommended synthetic routes for 4-(pyrrolidin-1-yl)picolinonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on halogenated picolinonitrile derivatives. For example, 6-chloropicolinonitrile can react with pyrrolidine in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dioxane under reflux (1–12 hours). Post-reaction, solvent evaporation, ice quenching, and purification via column chromatography or recrystallization yield the product . Optimization involves adjusting reaction time, temperature, and base equivalents. For instance, shorter reaction times may reduce side products, while excess pyrrolidine (1.2–1.5 equivalents) ensures complete substitution.

Basic: How should researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT) to verify substituent positions and confirm the absence of unreacted starting materials.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify the nitrile stretch (~2220–2260 cm1^{-1}) and pyrrolidine C-N vibrations.
    Cross-referencing with analytical standards (e.g., USP/EP guidelines for nitrile-containing pharmaceuticals) ensures compliance with purity thresholds (>95%) .

Intermediate: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:
Common impurities include residual solvents (dioxane, DBU), unreacted 6-chloropicolinonitrile, and hydrolyzed nitrile derivatives. Techniques:

  • HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify low-abundance species.
  • LC-UV/Vis : Detect nitrile hydrolysis products (e.g., carboxylic acids) at 210–230 nm.
  • Headspace GC-MS : Quantify residual solvents against ICH Q3C limits. Calibration curves for known impurities (e.g., 0.1–1.0% w/w) improve accuracy .

Intermediate: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies per ICH Q1A guidelines:

  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV-Vis light (ICH Q1B) and track nitrile group integrity via IR.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25°C; quantify hydrolysis products (e.g., picolinic acid derivatives). Stability-indicating methods (e.g., UPLC-PDA) are critical for reliable data .

Advanced: What mechanistic insights explain discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:
Yield variations often stem from inefficient mixing or heat dissipation in large batches. Kinetic studies using microreactors can identify mass transfer limitations. For example, lower yields at scale may arise from:

  • Incomplete DBU activation : Monitor base distribution via inline FTIR.
  • Side reactions (e.g., nitrile hydrolysis) : Introduce controlled cooling (0–5°C) during pyrrolidine addition.
    Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry, mixing rate) to mitigate these issues .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

Methodological Answer:
Modify key regions to explore SAR:

  • Nitrile Group : Replace with amide or tetrazole to alter lipophilicity and target binding.
  • Pyrrolidine Substituents : Introduce fluorinated or hydroxyl groups (e.g., 4-(2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl) analogues) to enhance solubility or metabolic stability .
  • Pyridine Core : Add electron-withdrawing groups (e.g., nitro, CF3_3) to modulate electronic properties.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock, Schrödinger) validate structural modifications .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of DBU vapors or nitrile byproducts.
  • Waste Disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (NaOH/ethanol) before disposal.
  • Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Toxicity data (e.g., LD50) should be determined via OECD 423 guidelines due to limited existing data .

Advanced: How can computational modeling predict the ecological impact of this compound?

Methodological Answer:

  • PBT/vPvB Assessment : Use EPI Suite to estimate persistence (BIOWIN), bioaccumulation (log KowK_{ow}), and toxicity (ECOSAR).
  • Soil Mobility : Predict KdK_d values via QSAR models based on molecular hydrophobicity.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) if computational data (e.g., LC50 < 10 mg/L) suggest high risk.
    Given limited experimental data (e.g., ), these models prioritize ecotoxicological testing .

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